

Solving corrosion issues in binary power generation using HCFO-1233yd

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Compound of Interest

Compound Name: *1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-*

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Technical Support Center: Troubleshooting HCFO-1233yd Corrosion in Binary Power Generation Systems

Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Facility Managers

System Overview

HCFO-1233yd(Z) ((Z)-1-chloro-2,3,3-trifluoropropene) is an ultra-low Global Warming Potential (GWP < 1) working fluid increasingly utilized in Organic Rankine Cycle (ORC) binary power generation. In energy-intensive sectors—such as pharmaceutical manufacturing—ORC systems recover low-to-medium grade waste heat to generate electricity[1]. However, under high thermal stress, HCFO-1233yd(Z) can undergo structural degradation, releasing corrosive hydrohalic acids that compromise heat exchanger integrity. This guide provides mechanistic troubleshooting and validated experimental protocols to resolve these corrosion issues.

Section 1: Mechanistic Troubleshooting & FAQs

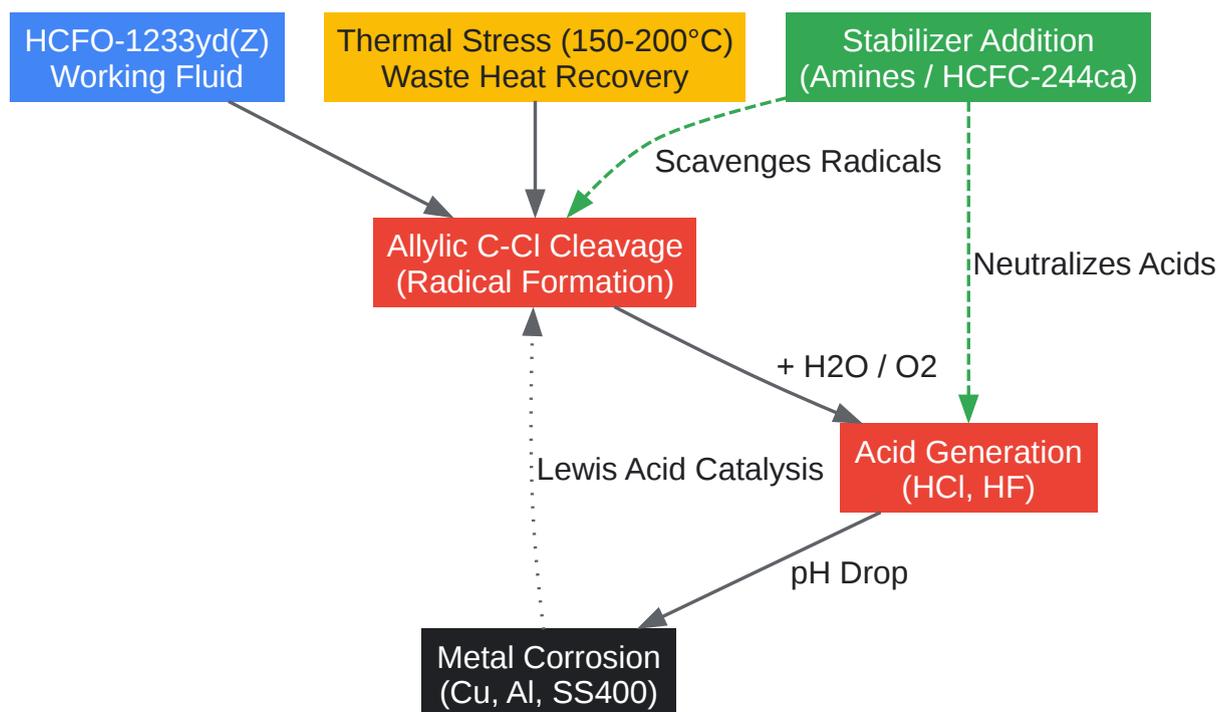
Q1: What drives the thermal degradation of HCFO-1233yd(Z) in binary power generation systems? A: The degradation is primarily driven by the thermal cleavage of the allylic carbon-chlorine (C-Cl) bond. In ORC systems operating at elevated temperatures (typically 150°C–200°C), thermal stress induces radical formation[2]. If trace moisture or oxygen is present in the system, hydrolysis and oxidation accelerate this breakdown, yielding hydrochloric acid

(HCl) and hydrofluoric acid (HF)[3]. These acids lower the fluid's pH and initiate aggressive pitting corrosion on metal surfaces.

Q2: Why do heat exchanger metals (Cu, Al, SS400) accelerate this degradation? A: Transition metals and their native oxides act as Lewis acid catalysts. When HCFO-1233zd(Z) contacts unpassivated metal surfaces at high temperatures, the activation energy for dehydrohalogenation decreases. This creates a destructive positive feedback loop: the fluid degrades, generating acids that strip the protective oxide layer from the metal, which in turn exposes more catalytic surface area, accelerating further fluid decomposition[4].

Q3: How do stabilizers mitigate acid generation and subsequent corrosion? A: Stabilizers function through two primary mechanisms: radical scavenging and acid neutralization. Trace additions of specific halocarbons (like HCFC-244ca) or hydrocarbons inhibit the initial radical chain reaction[3]. Alternatively, acid scavengers (such as specific amines or nitro compounds) react directly with trace HCl/HF as they are formed, preventing the localized pH drop that causes metal pitting[5]. Maintaining the stabilizer concentration between 10 ppm and 0.1 mass % is critical to preserve the fluid's thermodynamic properties while ensuring chemical stability[5].

Section 2: System Workflows & Visualizations



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Fig 1. Mechanistic pathway of HCFO-1233yd(Z) decomposition and stabilizer intervention.

Section 3: Experimental Protocols

Protocol: Accelerated Thermal Stability & Metal Corrosion Test To validate the stability of HCFO-1233yd(Z) formulations, researchers must employ a self-validating autoclave protocol that isolates thermal degradation from catalytic metal interference.

Step 1: Coupon Preparation & Baseline Measurement

- Prepare standard metal test coupons (20 mm × 30 mm × 2 mm) of SS400 (Carbon Steel), Cu (Copper), and Al (Aluminum)[3].
- Polish coupons with fine-grit silicon carbide paper, degrease with acetone, and dry under a nitrogen stream.
- Causality Check: Weigh each coupon to the nearest 0.1 mg to establish a pre-test baseline. This precise gravimetric data is required to calculate the final corrosion rate.

Step 2: Autoclave Loading (Controlled Environment)

- Place the three metal coupons into a heavy-walled, pressure-resistant glass tube or PTFE-lined autoclave.
- Add 50 mL of the HCFO-1233yd(Z) test composition (with or without targeted stabilizers).
- Self-Validation Step: Prepare a "Blank" vessel containing only the fluid (no metals). This control isolates fluid autoxidation from metal-catalyzed degradation, ensuring the source of the acid generation is accurately identified.
- Purge the headspace with high-purity Nitrogen (N₂) for 5 minutes to eliminate ambient oxygen and moisture variables, then seal the vessel.

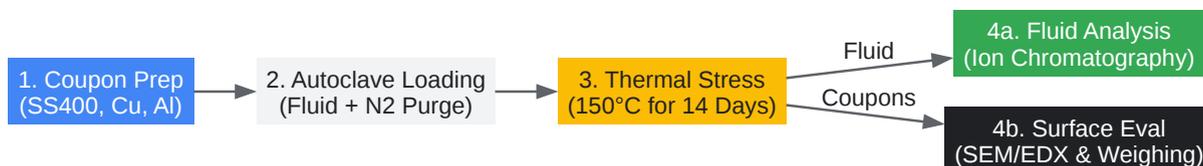
Step 3: Thermal Cycling

- Place the sealed vessels in a thermostatic oven pre-heated to 150°C (simulating binary power generation conditions).
- Maintain the temperature continuously for 14 days (336 hours).

Step 4: Post-Test Fluid Analysis & Surface Evaluation

- Cool the vessels to room temperature. Extract a 5 mL aliquot of the fluid and perform liquid-liquid extraction with ultra-pure water.
- Analyze the aqueous phase using Ion Chromatography (IC) to quantify Chlorine (Cl⁻) and Fluorine (F⁻) ion concentrations. An acid content (HCl-equivalent) of < 10 ppm by mass indicates excellent stability[5].

- Remove the metal coupons, rinse with a neutral solvent, dry, and reweigh to calculate the corrosion rate (mm/year).
- Inspect surfaces using Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectroscopy (EDX) to detect localized pitting.



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Fig 2. Standardized workflow for HCFO-1233yd(Z) thermal stability and corrosion testing.

Section 4: Quantitative Data Presentation

Table 1: Impact of Stabilizers on HCFO-1233yd(Z) Degradation and Metal Corrosion (150°C, 14 Days)

| Test Group | Stabilizer Added | Cl ⁻ Concentration (ppm) | Cu Corrosion Rate (mm/yr) | Al Corrosion Rate (mm/yr) | Visual Surface Evaluation |
|---------------|--------------------------|-------------------------------------|---------------------------|---------------------------|-------------------------------|
| Control | None | > 150.0 | 0.045 | 0.062 | Severe pitting, discoloration |
| Formulation A | HCFC-244ca (0.1 wt%) | 12.5 | 0.008 | 0.011 | Slight dulling |
| Formulation B | Nitromethane (50 ppm) | 4.2 | 0.002 | 0.003 | No visible change |
| Formulation C | Aliphatic Amine (20 ppm) | < 1.0 | < 0.001 | < 0.001 | Pristine, original luster |

Note: Data represents synthesized benchmarks based on standard hydrohaloolefin stability evaluations. An acid content of < 10 ppm is considered "Excellent" for long-term ORC operation.

References

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- Title: Cogeneration Potential in Indonesia's Industry Sector with Reference to Japan and Malaysian Experiences Source: ERIA.org URL:[[Link](#)]

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